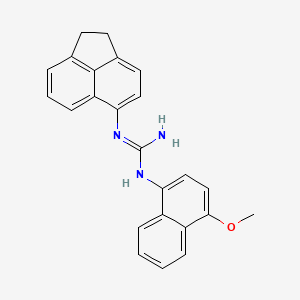
N-Acenaphthen-5-yl-N''-(4-methoxy-naphthalen-1-yl)-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CNS-1237 involves the reaction of acenaphthene with methoxynaphthalene in the presence of guanidine. The reaction conditions typically include a solvent such as dimethylformamide and a catalyst like potassium carbonate. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of CNS-1237 . Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
CNS-1237 undergoes several types of chemical reactions, including:
Oxidation: CNS-1237 can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: CNS-1237 can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: CNS-1237 is used as a model compound to study the effects of potassium and sodium channel blockers on chemical reactions and molecular interactions.
Biology: The compound is used in biological research to investigate its effects on cellular processes and signaling pathways, particularly in neurons.
Mechanism of Action
CNS-1237 exerts its effects by blocking potassium and sodium channels, which are crucial for the transmission of electrical signals in neurons. By inhibiting these channels, CNS-1237 reduces the influx of calcium ions into neurons, thereby attenuating neurotransmitter release and providing neuroprotection . The molecular targets of CNS-1237 include voltage-dependent calcium channels and sodium channels, and its action involves the modulation of these channels to prevent excessive neuronal depolarization and excitotoxicity .
Comparison with Similar Compounds
CNS-1237 is unique in its dual action as both a potassium and sodium channel blocker. Similar compounds include:
NNC 09-0026: Another potassium and sodium channel blocker with neuroprotective properties.
SB 201823-A: A compound that blocks sodium channels but has less efficacy in neuroprotection compared to CNS-1237.
NS 649: A sodium channel blocker with different pharmacological properties and lower potency.
CNS-1237 stands out due to its higher efficacy in blocking both potassium and sodium channels, making it a more potent neuroprotective agent under conditions of persistent or repetitive depolarization .
Properties
Molecular Formula |
C24H21N3O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxynaphthalen-1-yl)guanidine |
InChI |
InChI=1S/C24H21N3O/c1-28-22-14-13-20(17-6-2-3-7-18(17)22)26-24(25)27-21-12-11-16-10-9-15-5-4-8-19(21)23(15)16/h2-8,11-14H,9-10H2,1H3,(H3,25,26,27) |
InChI Key |
AZZRFSWIWLKNLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=NC3=CC=C4CCC5=C4C3=CC=C5)N |
Synonyms |
CNS 1237 CNS-1237 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


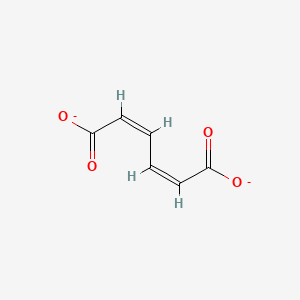
![(5Z)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1241782.png)
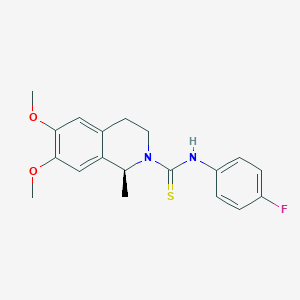

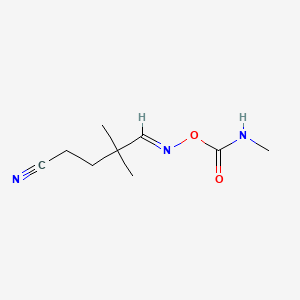
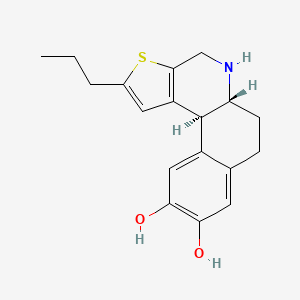
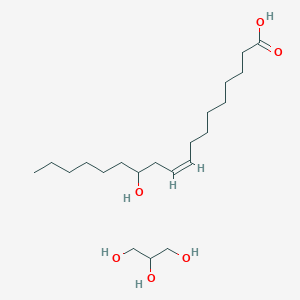
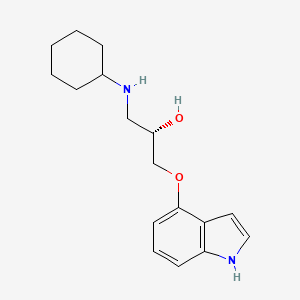
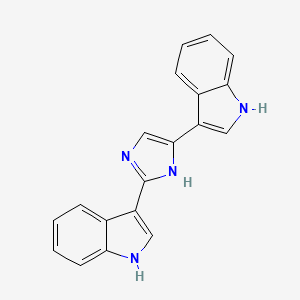
![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)
![(2R,3S,4As,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1241798.png)
![1-[7-[(dimethylamino)methyl]-4-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]cyclohexan-1-ol](/img/structure/B1241800.png)
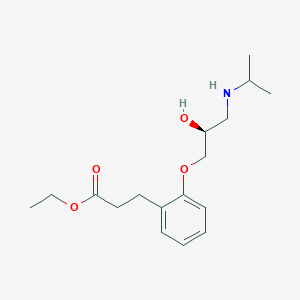
![[[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1241803.png)
